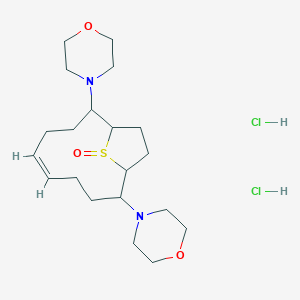
1-Benzyl-4-(benzylsulfonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-4-(benzylsulfonyl)piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and neuroscience. This compound is a piperazine derivative that is structurally similar to other psychoactive substances such as MDMA and TFMPP.
Wirkmechanismus
The exact mechanism of action of 1-Benzyl-4-(benzylsulfonyl)piperazine is not fully understood, but it is thought to act as a partial agonist at the 5-HT2A and 5-HT2B receptors. This results in an increase in the levels of serotonin in the brain, which can lead to various physiological and psychological effects.
Biochemical and Physiological Effects:
Studies have shown that 1-Benzyl-4-(benzylsulfonyl)piperazine can produce a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It can also cause changes in mood, perception, and cognition, similar to other psychoactive substances.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-Benzyl-4-(benzylsulfonyl)piperazine in lab experiments is its high affinity for serotonin receptors, which makes it a useful tool for studying the role of these receptors in various physiological and pathological processes. However, one of the limitations of using this compound is its potential for producing unwanted side effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 1-Benzyl-4-(benzylsulfonyl)piperazine, including:
1. Further investigation of its mechanism of action and its potential for developing new drugs that target serotonin receptors.
2. Exploration of its potential applications in the treatment of various neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia.
3. Investigation of its potential for producing long-term changes in brain function and structure, and its implications for cognitive and emotional processing.
4. Development of new synthesis methods and purification techniques to improve the yield and purity of the compound.
5. Investigation of its potential for producing unwanted side effects and its safety profile in humans.
In conclusion, 1-Benzyl-4-(benzylsulfonyl)piperazine is a promising compound that has attracted significant attention in the scientific community due to its potential applications in various fields. Further research is needed to fully understand its mechanism of action, its potential for developing new drugs, and its safety profile in humans.
Synthesemethoden
The synthesis of 1-Benzyl-4-(benzylsulfonyl)piperazine involves the reaction between benzylsulfonyl chloride and piperazine in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product. The purity and yield of the compound can be improved by using various purification techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-4-(benzylsulfonyl)piperazine has been extensively studied for its potential applications in medicinal chemistry and neuroscience. The compound has been shown to have a high affinity for serotonin receptors, particularly the 5-HT2A and 5-HT2B subtypes. This makes it a promising candidate for the development of new drugs that target these receptors.
Eigenschaften
Produktname |
1-Benzyl-4-(benzylsulfonyl)piperazine |
|---|---|
Molekularformel |
C18H22N2O2S |
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
1-benzyl-4-benzylsulfonylpiperazine |
InChI |
InChI=1S/C18H22N2O2S/c21-23(22,16-18-9-5-2-6-10-18)20-13-11-19(12-14-20)15-17-7-3-1-4-8-17/h1-10H,11-16H2 |
InChI-Schlüssel |
DYCHURWTNOAGFJ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)CC3=CC=CC=C3 |
Kanonische SMILES |
C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-Amino-6-phenethyl-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B221641.png)



![2-(4-chlorophenyl)-4-([1-(4-chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]{4-nitrophenyl}methyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B221655.png)
![4-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B221656.png)
![2,3-dichloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-methylphenyl]benzamide](/img/structure/B221662.png)

![[(3S,7R,8R,9S,10R,13S,14S,17S)-17-acetyloxy-7-(4-methoxyphenyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B221668.png)